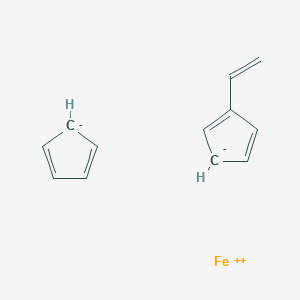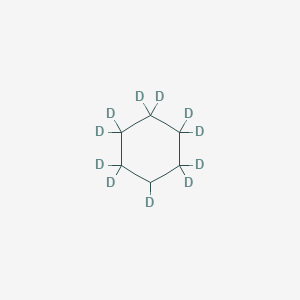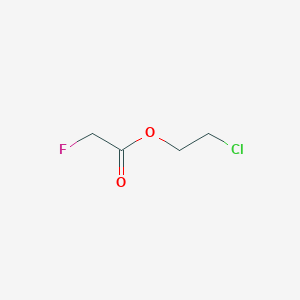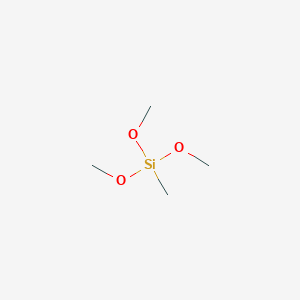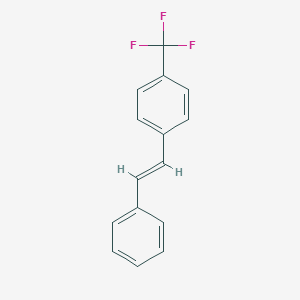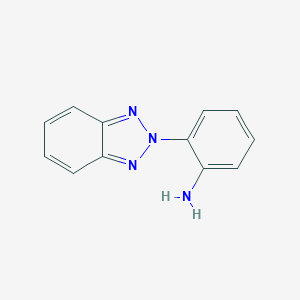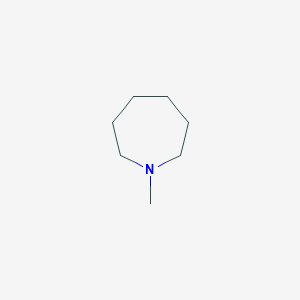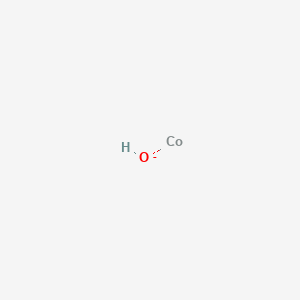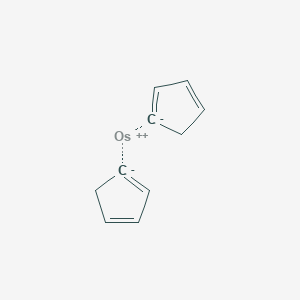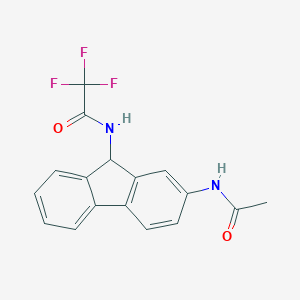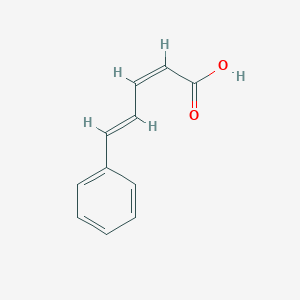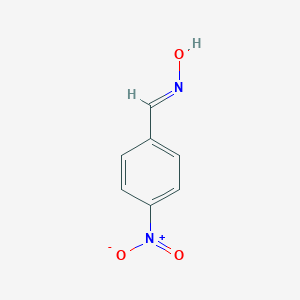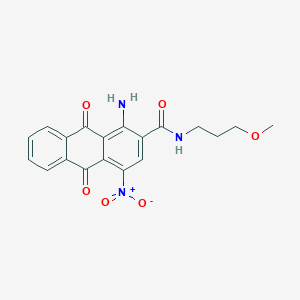
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide, also known as Compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of anthracene-based molecules, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, migration, and inflammation. For example, in cancer cells, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to promote cell survival and proliferation. In macrophages, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines.
生化和生理效应
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion. In macrophages, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuronal cells, it has been shown to protect against oxidative stress-induced cell death. However, the specific biochemical and physiological effects of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 may vary depending on the cell type and experimental conditions.
实验室实验的优点和局限性
One advantage of using 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It also has a well-defined chemical structure, which allows for precise characterization and analysis. However, one limitation of using 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that its potential therapeutic applications have not been fully explored, which limits its usefulness in drug development.
未来方向
There are several future directions for research on 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic strategies. Another direction is to explore its potential applications in other fields such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to determine the safety and toxicity of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 in vivo, which could pave the way for its clinical development.
合成方法
The synthesis of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 involves a multi-step process that starts with the preparation of 2-aminoanthraquinone. This compound is then reacted with 3-methoxypropylamine to form the corresponding amide. The amide is then treated with nitric acid and sulfuric acid to introduce a nitro group at position 4 of the anthracene ring. The resulting compound is then reduced to form the final product, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1.
科学研究应用
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to inhibit the growth of human colon cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to suppress the migration and invasion of breast cancer cells. In inflammation research, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages. In neurodegenerative disease research, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to protect against oxidative stress-induced cell death in neuronal cells.
属性
CAS 编号 |
1456-63-9 |
|---|---|
产品名称 |
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide |
分子式 |
C19H17N3O6 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
1-amino-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C19H17N3O6/c1-28-8-4-7-21-19(25)12-9-13(22(26)27)14-15(16(12)20)18(24)11-6-3-2-5-10(11)17(14)23/h2-3,5-6,9H,4,7-8,20H2,1H3,(H,21,25) |
InChI 键 |
JEIYUIDTNDWRJV-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
规范 SMILES |
COCCCNC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
其他 CAS 编号 |
1456-63-9 |
同义词 |
1-amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



